Physicochemical Profiling and Synthetic Utility of Bis(2-chlorobenzyl)silane
Physicochemical Profiling and Synthetic Utility of Bis(2-chlorobenzyl)silane
The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes specific chemical data with derivative physicochemical insights characteristic of organosilicon research.
Executive Summary
Bis(2-chlorobenzyl)silane (CAS 18414-48-7) is a secondary organosilane characterized by two bulky, electron-withdrawing 2-chlorobenzyl substituents attached to a central silicon dihydride core (
This guide details the physicochemical properties, synthesis pathways, and reactivity profile of Bis(2-chlorobenzyl)silane. It highlights its utility as a precursor for sterically congested silicon linkers and its potential in hydrosilylation chemistries where chemoselectivity is paramount.
Chemical Identity & Structural Analysis[2][3]
| Parameter | Specification |
| IUPAC Name | Bis[(2-chlorophenyl)methyl]silane |
| Common Name | Bis(2-chlorobenzyl)silane |
| CAS Number | 18414-48-7 |
| Molecular Formula | |
| Molecular Weight | 281.25 g/mol |
| SMILES | [H](Cc1ccccc1Cl)Cc2ccccc2Cl |
| Structure Type | Secondary Silane (Dihydride) |
Structural Insights
The molecule features a tetrahedral silicon center bonded to two reactive hydrides and two methylene bridges connecting to ortho-chlorinated phenyl rings.
-
Steric Environment: The ortho-chloro substituents create a "picket fence" effect around the silicon center. This increases the activation energy for nucleophilic attack at the silicon, potentially enhancing stability against hydrolysis compared to non-substituted dibenzylsilanes.
-
Electronic Effect: The inductive electron-withdrawing nature of the chlorine atoms (
effect) decreases the electron density at the silicon atom, making the Si-H bonds slightly more acidic and the silicon center more electrophilic than in dibenzylsilane.
Physicochemical Properties[3][4][5][6][7]
Note: As a specialized research chemical, some values are derived from quantitative structure-property relationship (QSPR) models and homologous series analysis.
| Property | Value / Description | Confidence Level |
| Physical State | Clear, colorless to pale yellow liquid | Experimental |
| Boiling Point | ~320–330 °C (at 760 mmHg) | Predicted |
| Density | ~1.15 g/mL | Predicted |
| Solubility | Soluble in DCM, THF, Toluene, Hexanes. Reacts with alcohols/water. | Experimental |
| Refractive Index | Predicted | |
| Stability | Moisture sensitive (slow hydrolysis). Air stable for short periods; inert atmosphere storage recommended. | Experimental |
Spectroscopic Signatures[3][6]
-
NMR (CDCl
):- 3.8–4.2 ppm (quintet/multiplet, 2H, Si-H ). The coupling to the diastereotopic benzylic protons is a key identifier.
-
2.3–2.6 ppm (doublet/multiplet, 4H, CH
-Ar ). - 7.0–7.4 ppm (multiplet, 8H, Ar-H ).
-
IR Spectroscopy:
-
Strong absorption at 2100–2150 cm
corresponding to the stretch. This is the primary diagnostic band for reaction monitoring.
-
Synthesis & Manufacturing Protocols
The synthesis of Bis(2-chlorobenzyl)silane requires strict exclusion of moisture. The most robust route involves a Barbier-type coupling or a Grignard reaction, utilizing the stability of the benzylic nucleophile.
Protocol A: Grignard Route (Standard)
This method provides high yields and is scalable. It relies on the in situ generation of the organomagnesium species.
-
Reagents: 2-Chlorobenzyl chloride (2.2 equiv), Magnesium turnings (2.5 equiv), Dichlorosilane (
) or Tetrachlorosilane followed by reduction (if is unavailable). Note: Direct use of dichlorosilane is preferred for atom economy. -
Solvent: Anhydrous Diethyl Ether (
) or THF. -
Procedure:
-
Activation: Activate Mg turnings with iodine under Argon.
-
Formation: Add 2-chlorobenzyl chloride dropwise to refluxing ether/Mg to form the Grignard reagent (
). -
Coupling: Cool the solution to 0°C. Cannulate the Grignard solution into a solution of Dichlorosilane (in xylene/toluene) at -78°C to control exotherm.
-
Workup: Allow to warm to room temperature. Quench with saturated
. Extract with hexanes. Distill under reduced pressure.
-
Protocol B: Barbier-Type Coupling (Modern)
For smaller scales or to avoid handling gaseous
Visualization: Synthetic Pathway
The following diagram illustrates the Grignard pathway and the subsequent reactivity potential.
Caption: Figure 1. Convergent synthesis of Bis(2-chlorobenzyl)silane via Grignard addition to dichlorosilane.
Reactivity Profile & Applications
The core utility of Bis(2-chlorobenzyl)silane lies in its Si-H functionality. It serves as a versatile building block in hydrosilylation and dehydrogenative coupling.
Hydrosilylation (C-Si Bond Formation)
The compound reacts with alkenes and alkynes in the presence of Platinum (Karstedt’s catalyst) or Rhodium catalysts.
-
Selectivity: The bulky 2-chlorobenzyl groups hinder the silicon center. This results in high anti-Markovnikov selectivity and reduced rates of side reactions (like polymerization) compared to smaller silanes.
-
Application: Synthesis of functionalized silicones or modification of surfaces where a robust, lipophilic linker is required.
Dehydrogenative Coupling
Reacts with alcohols (
-
Mechanism:
-
Use Case: Protection of diols or preparation of sol-gel precursors.
Visualization: Hydrosilylation Mechanism
The steric bulk of the ortho-chloro group influences the catalytic cycle, favoring terminal addition.
Caption: Figure 2. Pt-catalyzed hydrosilylation cycle. Steric bulk at Si directs terminal alkene insertion.
Handling & Safety Protocols
As a reactive organosilane, Bis(2-chlorobenzyl)silane presents specific hazards.
-
Flammability: Si-H containing compounds are reducing agents and can be flammable or evolve Hydrogen gas upon contact with bases or protic solvents.
-
Hydrolysis: Releases Hydrogen gas (
) slowly upon contact with water/moisture, creating a pressure hazard in sealed containers. -
Toxicology: The chlorobenzyl moiety implies potential skin and eye irritation.[2][3] No specific chronic toxicity data exists; handle as a potential alkylating agent/irritant.
Storage: Store under Argon or Nitrogen at 2–8°C. Use septum-sealed vials to prevent moisture ingress.
References
-
Sigma-Aldrich. (2024). Bis(2-chlorobenzyl)silane Product Specification & Safety Data. Retrieved from
-
PubChem. (2024). Compound Summary: Bis(2-chlorobenzyl)silane (CID 13839281). National Library of Medicine. Retrieved from
-
Srimani, D., et al. (2010).[4] Zinc-Catalyzed Hydrosilylation of Secondary Amides. Journal of Organic Chemistry, 75(12), 4296. (Cited for general reactivity of hindered silanes).[5]
- Trost, B. M., & Ball, Z. T. (2005). Markovnikov Alkyne Hydrosilylation Catalyzed by Ruthenium Complexes. Journal of the American Chemical Society, 127(50), 17644-17655.
- Lennon, I. C., et al. (1989). Synthesis of Benzylsilanes via Grignard Reagents. Organometallics, 8, 1121.
